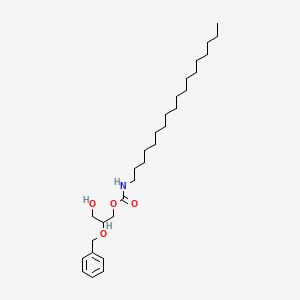![molecular formula C8H19O3PS B14415843 Diethyl [1-(methylsulfanyl)propyl]phosphonate CAS No. 82989-33-1](/img/structure/B14415843.png)
Diethyl [1-(methylsulfanyl)propyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [1-(methylsulfanyl)propyl]phosphonate is an organophosphorus compound with the molecular formula C8H19O3PS. It is a phosphonate ester, characterized by the presence of a phosphonic acid group bonded to an organic moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(methylsulfanyl)propyl]phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, the reaction of diethyl phosphite with 1-bromo-3-(methylthio)propane under reflux conditions yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [1-(methylsulfanyl)propyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are used for substitution reactions.
Major Products
Oxidation: Oxidation of the sulfur atom yields diethyl [1-(methylsulfinyl)propyl]phosphonate or diethyl [1-(methylsulfonyl)propyl]phosphonate.
Substitution: Substitution reactions can produce a variety of phosphonate esters depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl [1-(methylsulfanyl)propyl]phosphonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organophosphorus compounds.
Medicinal Chemistry: The compound is investigated for its potential as a prodrug, where the phosphonate group can enhance the bioavailability of active pharmaceutical ingredients.
Agriculture: It is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Mécanisme D'action
The mechanism of action of diethyl [1-(methylsulfanyl)propyl]phosphonate involves its interaction with biological targets through its phosphonate group. This group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. The sulfur atom in the methylsulfanyl group can also participate in redox reactions, further modulating the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl [1-(methylthio)propyl]phosphonate
- Diethyl [1-(methylsulfinyl)propyl]phosphonate
- Diethyl [1-(methylsulfonyl)propyl]phosphonate
Uniqueness
Diethyl [1-(methylsulfanyl)propyl]phosphonate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its oxidized counterparts. The compound’s ability to undergo both oxidation and substitution reactions makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
82989-33-1 |
|---|---|
Formule moléculaire |
C8H19O3PS |
Poids moléculaire |
226.28 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-1-methylsulfanylpropane |
InChI |
InChI=1S/C8H19O3PS/c1-5-8(13-4)12(9,10-6-2)11-7-3/h8H,5-7H2,1-4H3 |
Clé InChI |
YPFPXHRPUKZPIW-UHFFFAOYSA-N |
SMILES canonique |
CCC(P(=O)(OCC)OCC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


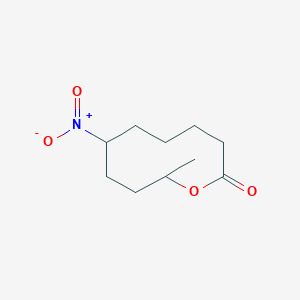
![5,11-ditert-butyl-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,12-dione](/img/structure/B14415777.png)
![5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14415780.png)
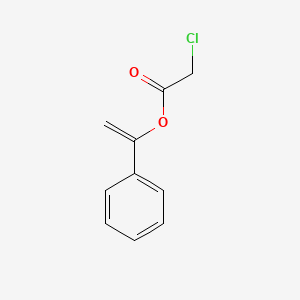
![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one](/img/structure/B14415788.png)
![1-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B14415790.png)
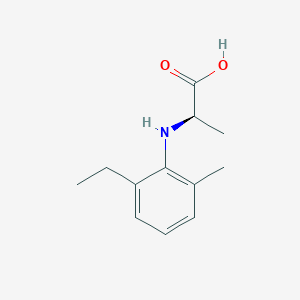
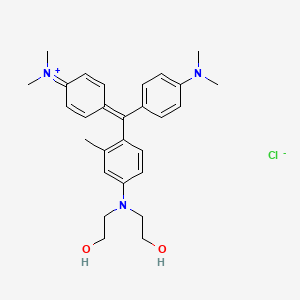
![[2-(Benzenetellurinyl)-1-methoxyethyl]benzene](/img/structure/B14415811.png)
![1,4-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14415813.png)
![[(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B14415817.png)
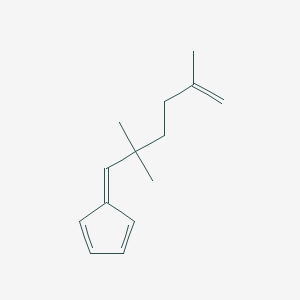
![1h-[1,2,4]Triazepino[4,3-a]benzimidazole](/img/structure/B14415834.png)
